molecular formula C59H94O24 B14087487 Extensumside C

Extensumside C

Cat. No.: B14087487
M. Wt: 1187.4 g/mol
InChI Key: YYCNLHMQWCQALS-VDJCQBBXSA-N
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Description

Extensumside C is a naturally occurring compound classified as a C21 pregnane glycoside. It is derived from the roots of the plant Myriopteron extensum. This compound is known for its sweet taste, with sweetness intensities significantly higher than that of sucrose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Extensumside C involves the extraction and isolation from the roots of Myriopteron extensum. The process includes several steps of phytochemical fractionation and the use of modern spectroscopic techniques such as infrared spectroscopy, ultraviolet spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: Extensumside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of this compound include modified glycosides with altered sweetness intensities and other functional properties .

Scientific Research Applications

Extensumside C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

Extensumside C is part of a group of compounds known as C21 pregnane glycosides. Similar compounds include Extensumside A, Extensumside E, and other glycosides isolated from Myriopteron extensum. What sets this compound apart is its unique sweetness intensity and its specific structural features, such as the number and type of monosaccharides in its sugar chain .

Comparison with Similar Compounds

Properties

Molecular Formula

C59H94O24

Molecular Weight

1187.4 g/mol

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-10,13-dimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C59H94O24/c1-25(2)18-40(62)81-51-27(4)74-41(21-36(51)70-9)82-52-28(5)75-42(22-37(52)71-10)83-53-29(6)76-57(50(69)54(53)72-11)77-31-14-16-58(7)30(19-31)12-13-32-33(58)15-17-59(8)34(32)20-35(43(59)26(3)61)78-56-49(68)47(66)45(64)39(80-56)24-73-55-48(67)46(65)44(63)38(23-60)79-55/h12,18,27-29,31-39,41-57,60,63-69H,13-17,19-24H2,1-11H3/t27-,28-,29-,31+,32?,33?,34?,35-,36+,37+,38-,39-,41+,42+,43+,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+/m1/s1

InChI Key

YYCNLHMQWCQALS-VDJCQBBXSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]9C[C@@H]([C@@H]([C@H](O9)C)OC(=O)C=C(C)C)OC

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C)OC)OC9CC(C(C(O9)C)OC(=O)C=C(C)C)OC

Origin of Product

United States

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